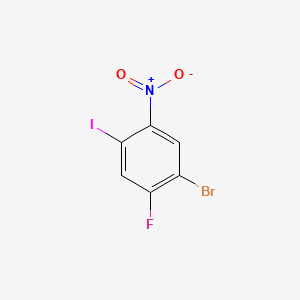

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is a compound with the molecular formula C6H2BrFINO2 . It is a solid substance with a molecular weight of 345.89 g/mol . The compound is stored in a dark place, sealed in dry, at room temperature .

Molecular Structure Analysis

The InChI code for 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is 1S/C6H2BrFINO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H . The compound has a complex structure with multiple halogens and a nitro group attached to the benzene ring .Chemical Reactions Analysis

While specific reactions involving 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene are not detailed in the search results, similar compounds have been reported to undergo various reactions. For instance, 4-Bromo-1-fluoro-2-nitrobenzene undergoes a Sonogashira reaction .Physical And Chemical Properties Analysis

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is a solid substance . It has a molecular weight of 345.89 g/mol . The compound has a topological polar surface area of 45.8 Ų and a complexity of 189 .科学的研究の応用

Synthesis of Radiopharmaceuticals : In the synthesis of radiopharmaceuticals, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane is fluorinated. This process is crucial for creating isotonic, pyrogen-free, and sterile solutions of radiopharmaceuticals (Klok et al., 2006).

Halogenation in Organic Chemistry : The compound is involved in halogenation reactions in organic chemistry. For instance, it is used in ring halogenations of polyalkylbenzenes with catalytic quantities of p-toluenesulfonic acid, an essential process in organic synthesis (Bovonsombat & Mcnelis, 1993).

Synthesis of Quinoxalines : The synthesis of the four 6-halo-7-nitroquinoxalines involves the use of halobenzenes. These compounds are critical for studying the relative nucleofugicities of nitro and halogen in quinoxalines (Hinkens et al., 1987).

NMR Spectroscopy : It also plays a role in studies involving Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the 1H NMR spectra of 1-halonaphthalenes, including compounds similar to 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, are used to investigate models of halogen substituent chemical shifts (Abraham et al., 2004).

Photofragment Spectroscopy : Research on photofragment translational spectroscopy of halobenzenes, including compounds similar to 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, is vital in understanding the photodissociation mechanisms in these molecules (Gu et al., 2001).

Pharmaceutical Synthesis : It is used in the synthesis of key intermediates for pharmaceutical compounds, such as Refametinib. The process involves the chemoselective reduction of iodo-nitroaromatics, posing challenges in catalyst stability and selectivity (Baramov et al., 2017).

Environmental and Health Studies : The compound is studied for its environmental and health impacts. For instance, research on the metabolism of halogenonitrobenzenes in rabbits, including compounds similar to 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, helps understand their biotransformation and potential effects on health (Bray et al., 1958).

Safety And Hazards

特性

IUPAC Name |

1-bromo-2-fluoro-4-iodo-5-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFINO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZPOZOFBGRDLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)I)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681983 |

Source

|

| Record name | 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene | |

CAS RN |

1226808-77-0 |

Source

|

| Record name | 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B582254.png)